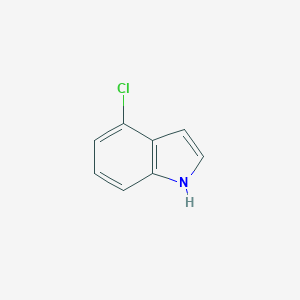

4-Chloroindole

Overview

Description

Allyl alpha-D-galactopyranoside (CAS 48149-72-0) is a synthetic carbohydrate derivative with the molecular formula C₉H₁₆O₆ and a molecular weight of 220.22 g/mol . It features an allyl group (CH₂=CH-CH₂-) attached to the anomeric carbon of α-D-galactopyranose, distinguishing it from natural galactosides. Key physical properties include a melting point of 141–145°C, a density of 1.376 g/cm³, and solubility in polar solvents .

This compound is widely used in carbohydrate chemistry for studying enzyme-substrate interactions (e.g., α-galactosidases) and in food science as a precursor for flavoring agents and functional additives . Its allyl group enables unique reactivity in polymerization and cross-metathesis reactions, making it valuable for glycopolymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroindole can be synthesized through various methods. One common approach involves the cyclization of 2-chlorophenylhydrazine with acetylene derivatives under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where 4-chloroaniline is coupled with an appropriate indole precursor .

Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. For example, a method using copper(I) iodide as a catalyst in dimethylformamide (DMF) under microwave irradiation has been reported to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroindole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to its electron-rich nature. Common electrophilic reactions include nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: this compound can be oxidized to form indole-2,3-dione derivatives or reduced to form 4-chloroindoline.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.

Nucleophilic Substitution: Reagents include amines, thiols, and alkoxides, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

Nucleophilic Substitution: Products include substituted indoles with various functional groups.

Oxidation and Reduction: Products include indole-2,3-dione and 4-chloroindoline.

Scientific Research Applications

Pharmaceutical Development

4-Chloroindole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly important in developing drugs targeting neurological disorders and cancer treatments. For instance, researchers have noted its potential in creating anti-cancer agents due to its ability to interact with biological targets effectively .

Case Study: Anticancer Agents

- A study demonstrated that this compound derivatives exhibited selective cytotoxicity against cancer cell lines, indicating their potential as lead compounds for new cancer therapies. The mechanism involved modulation of cell signaling pathways that control proliferation and apoptosis .

Biochemical Research

In biochemical research, this compound is utilized to study serotonin receptors, which play a vital role in mood regulation and depression treatment. Its application in this area helps researchers understand the molecular mechanisms underlying mood disorders and develop new therapeutic strategies .

Case Study: Serotonin Receptor Studies

- Research has shown that this compound can selectively bind to serotonin receptors, influencing neurotransmitter release and neuronal excitability. This binding affinity has implications for developing antidepressants that target these receptors more effectively .

Material Science

The compound is employed in material science for creating novel polymers and materials. Its incorporation enhances the properties of coatings and films used in electronics, providing improved durability and functionality .

Data Table: Properties of this compound-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Moderate |

Agricultural Chemistry

In agricultural chemistry, this compound is a precursor for developing agrochemicals, particularly herbicides. Its derivatives have shown effectiveness in weed management, contributing to sustainable agricultural practices .

Case Study: Herbicide Development

- A specific formulation containing this compound demonstrated significant efficacy against common weed species without harming crop yields. This formulation was tested in field trials and resulted in a substantial reduction in weed biomass .

Organic Synthesis

As a building block in organic synthesis, this compound allows chemists to construct complex molecules more efficiently than with other similar compounds. Its reactivity makes it a valuable tool for synthesizing various organic compounds used in different industrial applications .

Data Table: Comparison of Synthetic Routes Using this compound

| Route | Yield (%) | Time (hours) |

|---|---|---|

| Direct Substitution | 85 | 5 |

| Coupling Reaction | 90 | 8 |

| Cyclization Reaction | 75 | 6 |

Mechanism of Action

The mechanism of action of 4-Chloroindole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation and bacterial motility by disrupting cell membrane integrity and inhibiting key enzymes involved in these processes. The chlorine atom at the 4-position enhances its binding affinity to specific receptors and enzymes, making it a potent antimicrobial and antivirulence agent .

Comparison with Similar Compounds

Structural Analogs: Sugar and Aglycon Modifications

Allyl alpha-D-glucopyranoside (CAS 7464-56-4)

- Structural Difference : Replaces galactose with glucose.

- Impact : Glucose-based derivatives exhibit distinct enzyme specificity. For instance, α-glucosidases preferentially hydrolyze glucosides, while α-galactosidases target galactosides .

- Applications : Used in glycopolymer synthesis but less effective in studies targeting galactose-specific enzymes .

Methyl alpha-D-galactopyranoside

- Structural Difference : Lacks the allyl group; has a methyl aglycon.

- Impact : Reduced binding affinity to enzymes like lactose permease. Allyl derivatives exhibit 60-fold higher affinity (Kᴅ = 0.5 mM) compared to methyl analogs (Kᴅ = 30 mM for galactose) due to hydrophobic interactions .

- Applications : Primarily used in basic enzymology, whereas allyl derivatives are preferred for high-affinity binding studies .

Propargyl alpha-D-galactopyranoside

- Structural Difference : Replaces allyl with a propargyl group (HC≡C-CH₂-).

- Impact : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), offering orthogonal reactivity for bioconjugation. Allyl derivatives lack this capability .

- Applications : Propargyl analogs are favored in bioorthogonal labeling, while allyl derivatives are used in metathesis reactions .

Functional Group Comparisons

2-Methacryloxyethyl Glucoside

- Structural Difference : Contains a methacrylate group instead of allyl.

- Impact : Higher graft density (150–250 nmol/cm² vs. 18–35 nmol/cm² for allyl galactoside) in PET fiber polymerization due to reduced transfer reactions .

Cyclohexyl/Phenyl alpha-D-galactopyranosides

- Structural Difference : Bulkier hydrophobic aglycons (cyclohexyl, phenyl).

- Impact : Moderate binding affinity (Kᴅ = 0.4 mM for cyclohexyl vs. 0.5 mM for allyl). Nitrophenyl derivatives show higher affinity (Kᴅ = 0.014 mM) due to aromatic interactions .

- Applications : Allyl derivatives balance reactivity and size, making them versatile in synthesis, while bulky analogs are niche in high-affinity binding studies .

Physicochemical and Commercial Considerations

Biological Activity

4-Chloroindole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and plant physiology. This article delves into the various studies highlighting its antibacterial properties, roles as a plant hormone, and other significant biological functions.

This compound is an indole derivative where a chlorine atom is substituted at the fourth position of the indole ring. Its chemical structure allows it to participate in various biochemical pathways, making it a subject of interest in both microbiological and botanical research.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi.

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound has an MIC of 50 μg/mL against V. parahaemolyticus and can inhibit over 80% of biofilm formation at a concentration of 20 μg/mL . This suggests that it is effective not only in killing planktonic cells but also in preventing biofilm formation, which is crucial for bacterial virulence .

- Mechanism of Action : The compound appears to cause visible damage to bacterial cell membranes, leading to rapid bactericidal effects within 30 minutes at higher concentrations (100 μg/mL), outperforming traditional antibiotics like tetracycline .

Plant Hormonal Activity

This compound-3-acetic acid (4-Cl-IAA) is a halogenated auxin derived from this compound, which plays a vital role in plant growth and development.

- Biosynthesis : The biosynthesis of 4-Cl-IAA occurs through a pathway involving 4-chlorotryptophan. This process is facilitated by specific aminotransferases that convert chlorotryptophan into the active auxin .

- Biological Effects : In various bioassays, 4-Cl-IAA has shown enhanced activity compared to its non-halogenated counterpart, indole-3-acetic acid (IAA), indicating its potential for promoting plant growth more effectively .

Comparative Biological Activity

The following table summarizes the biological activities of this compound and its derivatives:

| Compound | Biological Activity | Effective Concentration |

|---|---|---|

| This compound | Antibacterial against Vibrio species | MIC: 50 μg/mL |

| Inhibition of biofilm formation | 20 μg/mL | |

| This compound-3-acetic acid (4-Cl-IAA) | Auxin activity promoting plant growth | Varies by assay |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various halogenated indoles, including this compound. Results showed that it effectively inhibited not only planktonic growth but also biofilm formation in Vibrio species, highlighting its potential as an alternative antimicrobial agent .

- Plant Growth Promotion : In agricultural studies, exogenous application of 4-Cl-IAA significantly improved root and shoot development in legumes, demonstrating its role as a potent plant growth regulator .

Q & A

Basic Research Questions

Q. How is 4-chloroindole characterized in terms of its hydroxylation products?

- Methodology : Use HPLC (retention time analysis at 598 nm) and NMR (chemical shift symmetry analysis) to identify products like 4,4’-dichloroindigo. UV-Vis spectroscopy (e.g., absorbance at 620–640 nm) quantifies chromophore intensity, with extinction coefficients (e.g., 13.2 mM⁻¹cm⁻¹) confirming purity and structural specificity .

Q. What analytical techniques validate the purity of synthesized this compound derivatives?

- Methodology : Combine GC/HPLC (retention time consistency), mass spectrometry (isotopic ratio analysis, e.g., m/z 330/332/334 for dichloroindigo), and NMR (J-coupling values for symmetry confirmation). UV-Vis extinction coefficients provide comparative quantification against standards .

Q. How does the 4-chloro substituent influence indole’s reactivity during enzymatic oxidation?

- Methodology : Compare product profiles (e.g., indigo vs. indirubin) using HPLC and kinetic assays. The 4-chloro group sterically hinders indirubin formation, favoring indigo derivatives. Structural modeling (e.g., steric clash analysis) supports this observation .

Advanced Research Questions

Q. How do mutations in cytochrome P450 2A6 affect catalytic efficiency for this compound hydroxylation?

- Methodology : Use error-prone PCR (epPCR) to generate mutant libraries. Screen colonies via high-throughput colorimetric assays (e.g., CLB plates) and quantify catalytic parameters (kₐₜ, Kₘ) using membrane-bound enzyme preparations. Key residues (e.g., T305S in SRS4) increase efficiency by reducing Kₘ .

Q. Why do certain P450 2A6 mutations exhibit opposite effects on indole vs. This compound hydroxylation?

- Methodology : Perform steady-state kinetic analysis (Table 2 in ) to compare substrate binding. Mutations like V87I decrease Kₘ for this compound but increase it for indole, suggesting divergent substrate-channeling mechanisms. Structural modeling (e.g., Fig. 5 in ) identifies steric or electronic adjustments .

Q. How can researchers resolve contradictions in reported kinetic parameters for this compound biotransformation?

- Methodology : Standardize assay conditions (e.g., P450 content normalization, Fe²⁺-CO vs. Fe²⁺ spectroscopy) and validate via statistical cross-comparison (e.g., t-tests for kₐₜ/Kₘ differences). Replicate experiments under controlled pH, temperature, and cofactor concentrations to isolate variable impacts .

Q. What strategies optimize enzyme engineering for enhanced this compound conversion?

- Methodology : Combine StEP PCR (staggered extension process) with iterative screening. Prioritize non-SRS mutations (e.g., S224P) that enhance protein stability or cofactor binding. Use docking simulations to predict mutation effects on substrate orientation .

Q. How do non-SRS mutations in P450 2A6 indirectly influence this compound hydroxylation?

- Methodology : Analyze mutants with distal mutations (e.g., M18L at the N-terminus) via kinetic profiling and molecular dynamics simulations . Non-SRS regions may modulate protein flexibility or redox partner interactions, indirectly altering active-site accessibility .

Q. Data Analysis and Contradiction Management

Q. How should researchers address variability in indigo yield across this compound oxidation studies?

- Methodology : Use ANOVA to assess batch-to-batch variability in E. coli expression systems. Control for factors like plasmid copy number, induction timing, and heme availability. Normalize yields to P450 content via CO difference spectra .

Q. What statistical methods validate the significance of mutation-driven catalytic improvements?

Properties

IUPAC Name |

4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLZRCRXNHITBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Record name | 4-chloroindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179894 | |

| Record name | 4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25235-85-2, 136669-25-5 | |

| Record name | 4-Chloroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25235-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025235852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25235-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136669-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.